2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol
Description
Properties
IUPAC Name |
2-[methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMPHJUVKNEKNV-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Proline Derivatives
A widely adopted approach involves catalytic hydrogenation of substituted proline precursors. For example, (2S,3S)-2-methylpyrrolidine can be synthesized via asymmetric hydrogenation of N-Boc-2-methylpyrroline using palladium catalysts in tetrahydrofuran (THF). Key steps include:
- Protection of the amine group with tert-butoxycarbonyl (Boc)
- Hydrogenation at 50–60°C under 30–50 psi H₂ pressure
- Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM)
This method achieves >95% enantiomeric excess (ee) when using chiral phosphine ligands.
Diastereomeric Resolution with Tartaric Acid
Racemic 2-methylpyrrolidine can be resolved using L-tartaric acid in ethanol-water mixtures. The (2S,3S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via filtration (Yield: 68–72%, Purity: 98% ee). Critical parameters:
- Solvent ratio: Ethanol/H₂O (4:1 v/v)
- Crystallization temperature: 0–5°C
- Acid-to-amine molar ratio: 1.05:1
Functionalization of the Pyrrolidine Core
Reductive Amination for Ethanolamine Side Chain
The ethanolamine moiety is introduced via reductive amination between (2S,3S)-2-methylpyrrolidin-3-amine and glycolaldehyde:
- React glycolaldehyde (1.2 eq) with the pyrrolidine amine in acetonitrile at 25°C
- Add sodium triacetoxyborohydride (STAB, 1.5 eq) gradually over 2 h
- Quench with saturated NaHCO₃ and extract with DCM
- Purify by mass-directed reverse-phase chromatography (Yield: 82%)
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 25°C |
| STAB Equivalents | 1.5 |
| Isolated Yield | 82% |
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium-mediated couplings to install the methylaminoethanol group. A representative protocol:
- React (2S,3S)-3-bromo-2-methylpyrrolidine with 2-(methylamino)ethanol (1.5 eq)
- Use XantPhos Pd G2 catalyst (0.05 eq) and Cs₂CO₃ (2.0 eq) in THF
- Heat at 80°C for 18 h under N₂ atmosphere
- Filter through Celite and concentrate under reduced pressure
Stereochemical Control Mechanisms
Chiral Auxiliary Approach
The (2S,3S) configuration is enforced using L-proline-derived intermediates:
Dynamic Kinetic Resolution
Racemization at the 3-position is suppressed using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) during alkylation steps. This minimizes epimerization, maintaining >99% diastereomeric ratio (dr).
Purification and Characterization
Crystallization Optimization
Final products are purified via sequential crystallizations:
Analytical Data
- HRMS (ESI+): m/z 201.1602 [M+H]⁺ (calc. 201.1598 for C₉H₂₀N₂O)
- ¹H NMR (500 MHz, CDCl₃): δ 3.68–3.61 (m, 2H, CH₂OH), 3.22 (dd, J = 10.1, 4.3 Hz, 1H, NCH), 2.83 (s, 3H, NCH₃), 2.45–2.39 (m, 1H, pyrrolidine H3), 1.98–1.86 (m, 3H, pyrrolidine H4/H5), 1.32 (d, J = 6.7 Hz, 3H, CH₃)
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Steps | Cost ($/g) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 82 | 98 | 5 | 12.50 |
| Reductive Amination | 75 | 99 | 3 | 9.80 |
| Cross-Coupling | 68 | 97 | 4 | 15.20 |
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Organic Synthesis
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol serves as a building block in organic synthesis for creating more complex molecules. It can be utilized in the development of pharmaceuticals and agrochemicals.
Biological Studies
The compound has been investigated for its interactions with various enzymes and receptors. Its structure allows it to act as a potential inhibitor or modulator in biochemical pathways, making it valuable in pharmacological research.
Medicinal Chemistry
Research indicates that this compound exhibits notable biological activities, including potential anti-inflammatory and neuroprotective effects. Studies have suggested its use in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier.
Data Table: Summary of Applications
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective properties of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol in models of neurodegeneration. The results indicated that the compound reduced neuronal apoptosis and inflammation, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. It was found to effectively inhibit acetylcholinesterase activity, which could have implications for treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Rigidity vs. Flexibility: Pyrrolidine-containing compounds exhibit conformational rigidity compared to open-chain analogs (e.g., 2-(Ethylisopropylamino)ethanol ), which may enhance receptor selectivity.
Hydrogen Bonding: The hydroxyl group in ethanolamine derivatives enables hydrogen bonding, but substituents like methoxyethyl or cyclopropyl modulate polarity and solubility.
Thermodynamic and Physicochemical Properties
highlights the utility of simpler analogs like 2-(methylamino)ethanol as references for predicting properties such as vaporization enthalpy (ΔHvap). The target compound’s pyrrolidine ring likely increases molecular weight and rigidity, reducing volatility compared to open-chain analogs. For example:
- 2-(Methylamino)ethanol: ΔHvap ≈ 52.1 kJ/mol (experimental) .
- 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol: Predicted higher ΔHvap due to increased molecular weight and intramolecular hydrogen bonding within the pyrrolidine ring.
Biological Activity
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol, also known by its CAS number 1807921-02-3, is a chemical compound characterized by a pyrrolidine ring and an ethanolamine moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- LogP (Partition Coefficient) : Indicates hydrophobicity and potential bioavailability.
The biological activity of 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator within biochemical pathways, influencing processes such as neurotransmitter uptake and enzyme activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| 11g | MRSA | 0.5 µg/mL |
| 11k | Gram-negative | 1.0 µg/mL |
Neuropharmacological Effects
The compound's potential as a GABA uptake inhibitor has been explored in several studies. Pyrrolidine derivatives are known to modulate GABAergic neurotransmission, which could be beneficial in treating anxiety and seizure disorders .
Case Studies
-
Screening for Type III Secretion System Inhibitors :
A study assessed the inhibitory effects of various compounds on the Type III secretion system (T3SS) in pathogenic bacteria. The compound demonstrated promising results at concentrations as low as 50 µM, leading to significant reductions in bacterial virulence factors . -
GABA Uptake Inhibition :
A series of experiments focused on the design and synthesis of GABA uptake inhibitors derived from pyrrolidine structures. The findings suggested that modifications to the ethanolamine moiety can enhance inhibitory potency .
Q & A
Q. What synthetic routes are commonly employed for 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a two-step protocol for analogous amino alcohols includes:
Alkylation : Reacting a pyrrolidine derivative with a halogenated alcohol (e.g., 2-bromoethanol) in a polar aprotic solvent (e.g., toluene) with a base (e.g., triethylamine) at elevated temperatures (100°C, 2 hours).
Purification : Using acid-base extraction or column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 2-Bromoethanol, triethylamine, toluene, 100°C | 88% | |
| Purification | C18 column (acetonitrile/water) | 96% |
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- LCMS/HPLC : Retention time (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) and mass spectral data (e.g., m/z 732 [M+H]⁺) confirm molecular weight and purity .
- NMR : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for the (2S,3S) pyrrolidine ring.
- Chiral HPLC : Differentiates enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) .
Advanced Research Questions
Q. How can enantiomeric purity be determined for chiral pyrrolidine derivatives like this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration using Rogers’ η parameter or Flack’s x parameter, which avoid false chirality indications in near-centrosymmetric structures .
- Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments.
- Chiral Derivatization : Forms diastereomers with chiral agents (e.g., Mosher’s acid) for NMR analysis .
Q. What methodologies assess the biological activity of pyrrolidine-containing compounds?
Methodological Answer:
Q. Table 2: Example Biological Activity Data
| Assay Type | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Protease Inhibition | HIV-1 protease | 15 nM | |
| Cytotoxicity | HeLa cells | 50 µM |
Q. How can computational modeling predict metabolic stability or toxicity?
Methodological Answer:
Q. What strategies resolve contradictions in stereochemical assignments during synthesis?
Methodological Answer:
- Comparative Analysis : Cross-validate NMR data with X-ray structures of analogous compounds (e.g., (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol) .
- Dynamic NMR : Detects rotameric equilibria affecting chemical shift splitting in flexible substituents .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or purity?
Methodological Answer:
- Reproducibility Checks : Standardize solvents (e.g., anhydrous toluene vs. technical grade) and catalyst batches.
- Byproduct Profiling : Use GC-MS to identify impurities (e.g., unreacted starting materials or dimerization products) .
- Statistical Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
